molecular formula C9H9N3O B3359099 3-Amino-7-methylquinoxalin-2(1H)-one CAS No. 83566-27-2

3-Amino-7-methylquinoxalin-2(1H)-one

Cat. No.: B3359099
CAS No.: 83566-27-2
M. Wt: 175.19 g/mol
InChI Key: QSSXMJFELVLSTP-UHFFFAOYSA-N
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Description

3-Amino-7-methylquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-methylquinoxalin-2(1H)-one typically involves the condensation of appropriate o-phenylenediamine derivatives with 1,2-dicarbonyl compounds. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes:

    Continuous flow reactors: To enhance reaction efficiency and yield

    Purification techniques: Such as crystallization or chromatography to obtain high-purity products

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-methylquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Halogenated reagents in the presence of a base

Major Products Formed

    Oxidation: Formation of quinoxaline-2,3-dione derivatives

    Reduction: Formation of 3-amino-7-methylquinoxaline

    Substitution: Formation of various substituted quinoxaline derivatives

Scientific Research Applications

3-Amino-7-methylquinoxalin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Studied for its potential antimicrobial and anticancer properties

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors

    Industry: Used in the development of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 3-Amino-7-methylquinoxalin-2(1H)-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a similar structure

    2-Methylquinoxaline: A methyl-substituted derivative

    3-Aminoquinoxaline: An amino-substituted derivative

Uniqueness

3-Amino-7-methylquinoxalin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-amino-7-methyl-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-5-2-3-6-7(4-5)12-9(13)8(10)11-6/h2-4H,1H3,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSXMJFELVLSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=O)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509514
Record name 3-Amino-7-methylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83566-27-2
Record name 3-Amino-7-methylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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